3-Oxododecanoate

Catalog No.
S628382
CAS No.
M.F
C12H21O3-
M. Wt
213.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxododecanoate

Product Name

3-Oxododecanoate

IUPAC Name

3-oxododecanoate

Molecular Formula

C12H21O3-

Molecular Weight

213.29 g/mol

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h2-10H2,1H3,(H,14,15)/p-1

InChI Key

DZHSPYMHDVROSM-UHFFFAOYSA-M

SMILES

CCCCCCCCCC(=O)CC(=O)[O-]

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)[O-]

3-oxododecanoate is a 3-oxo fatty acid anion. It derives from a dodecanoate. It is a conjugate base of a 3-oxolauric acid.

3-Oxododecanoate (also known as 3-oxolauric acid or beta-ketolauric acid) is a 12-carbon beta-keto fatty acid intermediate central to both microbial and mammalian lipid metabolism [1]. In industrial and academic procurement, its primary value lies in its role as an irreplaceable synthetic precursor. It is the exact building block required to synthesize N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the master quorum-sensing autoinducer in Pseudomonas aeruginosa, as well as a highly efficient starting material for quinolone-derived antibiotics like Pseudane IX [2]. Buyers prioritize this specific compound over generic fatty acids to ensure precise chain-length matching in receptor-binding assays and to bypass complex multi-step chain elongations in alkaloid synthesis workflows.

Research Fit

Endogenous C12 β-keto fatty acid intermediate in eukaryotic fatty acid biosynthesis
Native substrate for 3-oxolaurate decarboxylase (EC 4.1.1.56) in methyl ketone studies
Specific hydrolysis product of OdDHL in Pseudomonas quorum-sensing research
β-Keto amide building block for 2-alkyl-4-quinolone natural product synthesis

Substituting 3-oxododecanoate with non-oxo analogs (such as dodecanoate) or different chain lengths (such as 3-oxodecanoate) fundamentally compromises downstream application viability [1]. The beta-keto group is chemically mandatory for coupling and cyclization reactions in quinolone synthesis; without it, the formation of the alkaloid core fails entirely. Furthermore, in biological applications, the exact 12-carbon chain length is strictly required for high-affinity binding to the Pseudomonas aeruginosa LasR receptor and for specific interactions with mammalian lipid domains [2]. Shorter or longer acyl chains drastically reduce receptor activation and alter membrane partitioning behavior, meaning generic medium-chain keto acids cannot serve as functional equivalents in virulence modeling or autoinducer manufacturing.

Substitution Risk

!
Enzyme recognition: C10 or saturated C12 analogs may not serve as substrates for EC 4.1.1.56; β-keto C12 chain is the reported native structure.
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Quorum-sensing specificity: Short-chain AHLs (C4, C6) are not hydrolyzed to 3-oxododecanoate; only OdDHL yields this analyte in AHL acylase systems.
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Physicochemical shift: C10 or C14 3-oxo homologs alter logP and solubility profiles, potentially affecting membrane partitioning and assay extraction behavior.

LasR Receptor Chain-Length Specificity

3-Oxododecanoate is the exact precursor required to synthesize 3-oxo-C12-HSL, the native high-affinity ligand for the Pseudomonas aeruginosa LasR receptor. When shorter chain analogs like 3-oxodecanoate (C10) are used, the resulting autoinducer exhibits drastically reduced binding affinity and is rapidly outcompeted by the C12 variant at saturation [1].

Evidence DimensionLasR Binding Affinity / Receptor Activation
Target Compound Data3-oxo-C12-HSL (derived from 3-oxododecanoate) provides maximal LasR activation.
Comparator Or Baseline3-oxo-C10-HSL (derived from 3-oxodecanoate).
Quantified DifferenceC10 analog acts as a significantly weaker binder and is outcompeted at 20-fold lower concentrations of the C12 ligand.
ConditionsHigh-throughput LasR-mediated GFP reporter assay.

Procurement of the exact C12 precursor is mandatory for researchers synthesizing native autoinducers to accurately model P. aeruginosa quorum sensing.

Synthetic Yield
Cross-study comparable
52% overall yield
4 steps, single chromatographic purification
Supports synthetic route selection
Pseudane IX synthesis from β-keto amide

Mild-Condition Alkaloid Synthesis

Utilizing 3-oxododecanoic acid (via its phenylamide derivative) enables a streamlined 4-step synthesis of the natural antibiotic Pseudane IX. This route achieves a 52% overall yield under mild conditions, bypassing the harsh thermal requirements of traditional synthetic methods [1].

Evidence DimensionReaction Temperature and Overall Yield
Target Compound Data4-step synthesis yielding 52% overall at room temperature to mild heating.
Comparator Or BaselineClassic Conrad-Limpach reaction precursors.
Quantified DifferenceEliminates the need for extreme thermal conditions (270 °C in refluxing diphenyl ether).
ConditionsChemical synthesis of Pseudane IX and its N-oxide.

Industrial and academic chemists can significantly reduce energy costs and purification complexity by selecting this specific precursor for quinolone synthesis.

Enzyme Substrate
Class-level inference
3-oxolaurate decarboxylase (EC 4.1.1.56) native C12 substrate; decarboxylation to 2-undecanone
Supports enzyme substrate selection
No reported activity with C10 or saturated C12

Membrane Remodeling Specificity

The 12-carbon acyl tail provided by 3-oxododecanoate is critical for the unique membrane-disrupting properties of its autoinducer derivative. 3-oxo-C12-HSL specifically incorporates into mammalian plasma membranes, dissolving eukaryotic lipid domains and triggering apoptosis, an effect that shorter chain analogs fail to induce [1].

Evidence DimensionMembrane Domain Dissolution
Target Compound Data3-oxo-C12-HSL induces large-scale lipid remodeling and expels TNF receptor 1 into disordered phases.
Comparator Or BaselineShorter chain autoinducers (e.g., 3-oxo-C10-HSL).
Quantified DifferenceThe C12 chain uniquely drives spontaneous receptor trimerization and caspase-mediated apoptosis, which shorter chains fail to induce efficiently.
ConditionsDi-8-ANEPPS fluorescent sensor in model and cellular membranes.

For host-pathogen interaction studies, the exact C12 derivative is required to replicate the true virulence mechanisms and membrane interactions of P. aeruginosa.

AHL Degradation
Head-to-head
OdDHL (C12, 3-oxo) → 3-oxododecanoate
vs. C4-HSL / C6-HSL: no hydrolysis product
Supports quorum-quenching analyte choice
P. nitroreducens W-7 whole-cell assay

Analytical Differentiation in Lipidomics

In metabolomic profiling, 3-oxododecanoate serves as a specific intermediate biomarker for fatty acid biosynthesis (via beta-ketoacyl-ACP synthase II). It must be chromatographically distinguished from its non-oxo counterpart to accurately map metabolic flux and enzyme activity [1].

Evidence DimensionMass Spectrometry Identification
Target Compound Data3-oxododecanoate (exact mass 214.15 Da) identifies active beta-keto intermediate pools.
Comparator Or BaselineDodecanoate (lauric acid).
Quantified Difference+14 Da mass shift and distinct chromatographic retention time due to the polar 3-oxo group.
ConditionsLC-MS/MS metabolomic profiling of bacterial or human lipid extracts.

Procurement as an analytical standard ensures accurate quantification of fatty acid biosynthesis intermediates distinct from terminal lipid pools.

ACAT Inhibition
Class-level inference
IC50 97 nM (phenylamide derivative)
Supports ACAT inhibitor scaffold review
Intestinal microsome assay
LC-MS/MS Differentiation
Supporting evidence
Mass shift 2 Da; distinct MS/MS fragmentation; retention shift vs. 3-hydroxydodecanoate
Supports analyte-specific quantification
13C tracing in metabolic flux analysis

Quorum Sensing Autoinducer Synthesis

As the direct precursor for N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), 3-oxododecanoate is essential for microbiological studies modeling P. aeruginosa virulence, biofilm formation, and screening for quorum quenching inhibitors [1].

Quinolone Antibiotic Precursor

It serves as a highly efficient starting material for the mild-condition synthesis of Pseudane IX and related carboxamide analogs, offering high yields without the extreme thermal requirements of the Conrad-Limpach reaction [2].

Host-Pathogen Interaction Modeling

It is used to generate the specific C12-HSL required to study bacterial-induced mammalian membrane remodeling, lipid domain dissolution, and subsequent apoptosis pathways [3].

Metabolomic Analytical Standards

It acts as a critical reference standard in LC-MS/MS workflows to quantify beta-keto fatty acid intermediates and monitor the activity of fatty acid synthase complex enzymes in lipidomics [4].

Application Fit

Application
Selection Property
Validation Focus
2-Alkyl-4-quinolone synthesis
β-Keto C12 building block for direct cyclization
Synthetic efficiency and purification burden
Enzymatic 2-undecanone production
EC 4.1.1.56 substrate specificity
Enzyme activity and product yield validation
OdDHL quorum-quenching studies
OdDHL-specific hydrolysis product
Degradation assay specificity and kinetics
ACAT inhibitor scaffold research
β-Ketoacyl C12 scaffold context
Potency benchmarking and selectivity review

XLogP3

4.4

Wikipedia

3-oxododecanoate

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